molecular formula C8H8F3N B1359053 2-(2,2,2-Trifluoroethyl)aniline CAS No. 57631-04-6

2-(2,2,2-Trifluoroethyl)aniline

Cat. No. B1359053
CAS RN: 57631-04-6
M. Wt: 175.15 g/mol
InChI Key: OESMBUMMTXSJRB-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)aniline is a chemical compound that has gained attention due to its promising applications in various scientific experiments. It is a volatile organic compound .


Synthesis Analysis

The synthesis of 2-(2,2,2-Trifluoroethyl)aniline involves several steps. One approach uses aryl halides in reaction with 2,2,2-trifluoroethylamine . Another approach uses amines through the reaction with trifluoroethylated reagents such as trifluoroethyl chloride . A copper-catalyzed one-pot synthesis method has also been developed .


Molecular Structure Analysis

The molecular formula of 2-(2,2,2-Trifluoroethyl)aniline is C8H8F3N. The InChI code is 1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2 .


Chemical Reactions Analysis

2-(2,2,2-Trifluoroethyl)aniline can undergo several chemical reactions. For instance, it can participate in N-trifluoroethylation reactions with 2,2,2-trifluoroethylamine hydrochloride . It can also undergo silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane (CF3CHN2) .


Physical And Chemical Properties Analysis

2-(2,2,2-Trifluoroethyl)aniline is a solid at ambient temperature . Its boiling point is 46-49°C . The molecular weight is 175.15 g/mol.

Scientific Research Applications

Silver(I)-Catalyzed N-Trifluoroethylation of Anilines

  • Application : A method for N-trifluoroethylation of anilines using silver-catalyzed N-H insertions with 2,2,2-trifluorodiazoethane. This process is proposed to involve migratory insertion of a silver carbene as a key step (Luo, Wu, Zhang, & Wang, 2015).

Synthesis of Isomeric C-(2,2,2-Trifluoroethyl)anilines

  • Application : Preparation of isomers of C-(2,2,2-Trifluoroethyl)aniline on a multigram scale from nitrophenylacetic acids, demonstrating a method for converting carboxy groups to trifluoromethyl moieties (Trofymchuk et al., 2012).

Synthesis of 2-Trifluoromethyl-2,3-Dihydro-1H-Quinolin-4-Ones

  • Application : Creation of N-(1-Ethoxy-2,2,2-trifluoroethyl)anilines that react with diethyl malonate under certain conditions, yielding high-yield products for hydrolysis and decarboxylation, leading to 2-trifluoromethyl-2,3-dihydro-1H-quinolin-4-ones (Gong & Kato, 2004).

Iron Porphyrin-Catalyzed N-Trifluoroethylation of Anilines

  • Application : A process for N-trifluoroethylation of anilines using iron porphyrin catalysis and 2,2,2-trifluoroethylamine hydrochloride, suitable for a range of N-trifluoroethylated anilines (Ren et al., 2021).

Spectroscopic and Quantum Chemical Electronic Structure Investigations

  • Application : Detailed study on vibrational, structural, thermodynamic, and electronic properties of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline using various spectroscopic methods and theoretical calculations (Arjunan, Rani, & Mohan, 2011).

Transition Metal-Free Synthesis of Meta-Bromo- and Meta-Trifluoromethylanilines

  • Application : A method for synthesizing meta-bromo- and meta-trifluoromethylanilines without using transition metals, showcasing a new approach to obtain anilines with difficult-to-access substitution patterns (Staudt, Cetin, & Bunch, 2022).

Safety And Hazards

2-(2,2,2-Trifluoroethyl)aniline is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation . It is also classified as a poison . When heated, it emits very toxic fumes of F and NOx .

Future Directions

The future directions of 2-(2,2,2-Trifluoroethyl)aniline research could involve further exploration of its synthesis methods, chemical reactions, and applications in various scientific experiments. The development of new synthetic methods for the introduction of fluorine and fluorous functional groups is an emerging field in synthetic organic chemistry .

properties

IUPAC Name

2-(2,2,2-trifluoroethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3N/c9-8(10,11)5-6-3-1-2-4-7(6)12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESMBUMMTXSJRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612465
Record name 2-(2,2,2-Trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2,2-Trifluoroethyl)aniline

CAS RN

57631-04-6
Record name 2-(2,2,2-Trifluoroethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-trifluoroethyl)aniline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Trofymchuk, AV Bezdudny, YM Pustovit, O Lukin… - …, 2012 - thieme-connect.com
Three isomers of C-(2,2,2-trifluoroethyl)aniline were prepared on a multigram scale from readily available nitrophenylacetic acids in two steps. First, the carboxy groups of the latter were …
Number of citations: 3 www.thieme-connect.com
GD Zhu, J Gong, VB Gandhi, K Woods, Y Luo… - Bioorganic & medicinal …, 2007 - Elsevier
Thr-211 is one of three different amino acid residues in the kinase domain of protein kinase B/Akt as compared to protein kinase A (PKA), a closely related analog in the same AGC …
Number of citations: 93 www.sciencedirect.com
SY Lin, YH Kuo, YW Tien, YY Ke, WT Chang… - European Journal of …, 2019 - Elsevier
Morphine is widely used for the treatment of severe pain. This analgesic effect is mediated principally by the activation of μ-opioid receptors (MOR). However, prolonged activation of …
Number of citations: 6 www.sciencedirect.com

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